molecular formula C13H18O2 B13888330 Methyl 2-(4-butan-2-ylphenyl)acetate

Methyl 2-(4-butan-2-ylphenyl)acetate

Cat. No.: B13888330
M. Wt: 206.28 g/mol
InChI Key: YHAGIMZWSIXFSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-butan-2-ylphenyl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water\text{2-(4-butan-2-ylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-butan-2-ylphenyl)acetic acid+methanolH2​SO4​​methyl 2-(4-butan-2-ylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.

Major Products

    Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.

    Reduction: 2-(4-butan-2-ylphenyl)ethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-butan-2-ylphenyl)acetate is unique due to the presence of the butan-2-yl group on the phenyl ring, which imparts distinct chemical and physical properties compared to simpler esters

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2-(4-butan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3

InChI Key

YHAGIMZWSIXFSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

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